
2-Acetoxymethyl-3,4-Dimethoxypyridin
Übersicht
Beschreibung
2-Acetoxymethyl-3,4-dimethoxypyridine, also known as 2-Acetoxymethyl-3,4-dimethoxypyridine, is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxymethyl-3,4-dimethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxymethyl-3,4-dimethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
2-Acetoxymethyl-3,4-Dimethoxypyridin: wird als Reagenz bei der Synthese von pharmazeutischen Verbindungen verwendet. Es dient als Zwischenprodukt bei der Herstellung von (Pyridinylmethyl)piperazinyl-substituierten Dibenzothiazepinen und (Azabenzimidazolylthio)alkoxy-substituierten Dihydrochinolinonen, die potenzielle therapeutische Mittel für Erkrankungen wie Schizophrenie sind .
Entwicklung von Antiulkus-Medikamenten
Diese Verbindung dient als synthetisches Zwischenprodukt oder Verunreinigung bei der Synthese von Pantoprazol. Pantoprazol ist ein bekannter Protonenpumpenhemmer, der zur Behandlung verschiedener säurebedingter Magen- und Rachenprobleme (Speiseröhre) eingesetzt wird .
Biologische Forschung
In der biologischen Forschung, insbesondere in der Pflanzenwissenschaft, werden 2-Acetoxymethylester zum Laden von Fluoreszenzfarbstoffen in das Zytoplasma von Zellen verwendet. Dies ist entscheidend für die Untersuchung von Zellprozessen wie zytosolischem Kalzium und pH-Veränderungen in Schließzellen, die integrale Bestandteile der pflanzlichen Zellsignaltransduktion sind .
Kalzium-Bildgebung
Die Verbindung ist an der verbesserten Beladung von kalziumempfindlichen Fluoreszenzfarbstoffen wie Calcium Green-1 und Fura-2 AM Ester in das Zytoplasma von Schließzellen beteiligt. Dies ermöglicht die Bildgebung und Messung von Kalziumkonzentrationen und liefert Einblicke in die Mechanismen der Öffnung und Schließung von Spaltöffnungen in Pflanzen .
Wirkmechanismus
Target of Action
2-Acetoxymethyl-3,4-dimethoxypyridine is a chemical compound related to pyridine derivatives. It is used as a reagent in the synthesis of (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines and (azabenzimidazolylthio)alkoxy-substituted dihydroquinolinones . These compounds are used for pharmaceutical purposes, such as treating schizophrenia .
Mode of Action
. It likely interacts with its targets through chemical reactions, leading to the formation of the desired compounds.
Biochemical Pathways
, suggesting that it may indirectly influence pathways related to neurotransmission and neural function.
Result of Action
As a reagent, 2-Acetoxymethyl-3,4-dimethoxypyridine contributes to the synthesis of pharmaceutical compounds used in the treatment of schizophrenia . The molecular and cellular effects of its action would therefore be seen in the properties and actions of these synthesized compounds.
Biochemische Analyse
Biochemical Properties
2-Acetoxymethyl-3,4-dimethoxypyridine acts as a reagent in the synthesis of (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines and (azabenzimidazolylthio)alkoxy-substituted dihydroquinolinones for pharmaceutical purposes . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
The specific effects of 2-Acetoxymethyl-3,4-dimethoxypyridine on various types of cells and cellular processes are not well-documented in the available literature. It is known to be involved in the synthesis of compounds used for pharmaceutical purposes .
Molecular Mechanism
The molecular mechanism of action of 2-Acetoxymethyl-3,4-dimethoxypyridine is not well-documented in the available literature. It is known to act as a reagent in the synthesis of certain pharmaceutical compounds .
Eigenschaften
IUPAC Name |
(3,4-dimethoxypyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALICKMKNTYIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=CC(=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253806 | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-99-0 | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

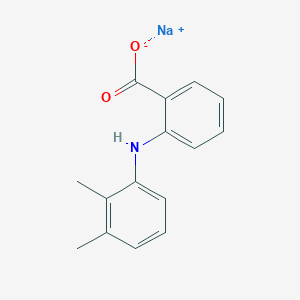


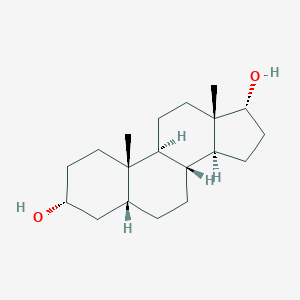
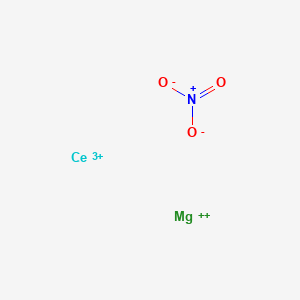

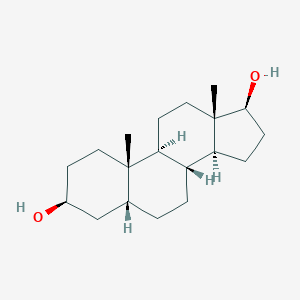


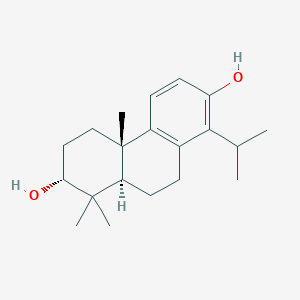

![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)

